Fenilefrina bitartrato
Descripción general
Descripción
El bitartrato de fenilefrina es una forma de sal de fenilefrina, un agonista del receptor adrenérgico alfa-1. Se usa comúnmente como descongestionante, agente midriático y vasoconstrictor. El bitartrato de fenilefrina es conocido por su capacidad de constreñir los vasos sanguíneos, reduciendo así la inflamación y la congestión en las fosas nasales. También se usa para aumentar la presión arterial en pacientes con hipotensión y para dilatar las pupilas durante los exámenes oculares .
Aplicaciones Científicas De Investigación
El bitartrato de fenilefrina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.
Biología: Se utiliza en estudios que involucran receptores adrenérgicos y vías de transducción de señales.
Medicina: Ampliamente utilizado en el desarrollo de descongestionantes, vasoconstrictores y agentes midriáticos.
Industria: Se utiliza en la formulación de medicamentos de venta libre para la congestión nasal y la hipotensión
Mecanismo De Acción
El bitartrato de fenilefrina ejerce sus efectos al estimular los receptores adrenérgicos alfa-1, lo que lleva a la vasoconstricción. Esta acción reduce el flujo sanguíneo a las fosas nasales, disminuyendo así la inflamación y la congestión. En los ojos, provoca la dilatación de las pupilas al contraer los músculos dilatadores. En el sistema cardiovascular, aumenta la presión arterial al constreñir los vasos sanguíneos .
Análisis Bioquímico
Biochemical Properties
Phenylephrine bitartrate interacts with alpha-1 adrenergic receptors . These receptors are proteins that play a crucial role in the biochemical reactions initiated by Phenylephrine bitartrate. When Phenylephrine bitartrate binds to these receptors, it triggers a series of biochemical reactions that lead to the constriction of blood vessels, thereby increasing blood pressure .
Cellular Effects
Phenylephrine bitartrate influences cell function by interacting with alpha-1 adrenergic receptors on the cell surface . This interaction triggers intracellular signaling pathways that lead to vasoconstriction . It can also impact gene expression related to these pathways .
Molecular Mechanism
Phenylephrine bitartrate exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding activates the receptor, triggering a cascade of intracellular events that ultimately lead to vasoconstriction .
Metabolic Pathways
Phenylephrine bitartrate is involved in the adrenergic signaling pathway . It interacts with alpha-1 adrenergic receptors, which are enzymes that play a key role in this pathway .
Subcellular Localization
The subcellular localization of Phenylephrine bitartrate is likely extracellular, as it interacts with cell surface receptors
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El bitartrato de fenilefrina se sintetiza mediante la reacción de fenilefrina con ácido tartárico. El proceso implica los siguientes pasos:
Síntesis de fenilefrina: La fenilefrina se sintetiza mediante la metilación de la norefedrina.
Formación de sal: La fenilefrina luego reacciona con ácido tartárico para formar bitartrato de fenilefrina. .
Métodos de producción industrial
En entornos industriales, el bitartrato de fenilefrina se produce en reactores a gran escala donde se mantiene un control preciso de la temperatura, el pH y las concentraciones de reactivos. El producto luego se purifica mediante procesos de cristalización y filtración para lograr la pureza y la calidad deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones
El bitartrato de fenilefrina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La fenilefrina se puede oxidar para formar derivados de quinona.
Reducción: La reducción de fenilefrina puede conducir a la formación de derivados dihidroxilados.
Sustitución: La fenilefrina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los cloruros de acilo y los haluros de alquilo se utilizan para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados dihidroxilados.
Sustitución: Diversos derivados sustituidos de fenilefrina.
Comparación Con Compuestos Similares
El bitartrato de fenilefrina a menudo se compara con otros agonistas del receptor adrenérgico alfa-1, como:
Pseudoefedrina: Otro descongestionante común, pero con un mecanismo de acción y un perfil de efectos secundarios diferentes.
Oximetazolina: Un descongestionante nasal con una duración de acción más prolongada.
Nafazolina: Se utiliza principalmente en soluciones oftálmicas por sus propiedades vasoconstrictoras
El bitartrato de fenilefrina es único en su selectividad específica de receptor y su amplia gama de aplicaciones en campos médicos e industriales.
Actividad Biológica
Phenylephrine bitartrate is a pharmaceutical compound primarily utilized as a decongestant and vasoconstrictor. Its biological activity is predominantly mediated through its action as an alpha-1 adrenergic receptor agonist , which plays a crucial role in various physiological responses. This article provides an in-depth analysis of the biological activity of phenylephrine bitartrate, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Pharmacodynamics
Phenylephrine functions primarily by stimulating alpha-1 adrenergic receptors located on vascular smooth muscle. This activation leads to vasoconstriction , resulting in increased peripheral vascular resistance and elevated blood pressure. The mechanism of action can be summarized as follows:
- Vasoconstriction : By binding to alpha-1 receptors, phenylephrine causes blood vessels to constrict, which increases blood pressure.
- Mydriasis : It induces pupil dilation when applied topically to the eye.
- Reflex Bradycardia : The increase in blood pressure can stimulate the vagus nerve, leading to a decrease in heart rate.
Pharmacokinetics
The pharmacokinetic profile of phenylephrine bitartrate is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Oral Bioavailability | 38% (varies widely) |
Volume of Distribution | 340 L |
Half-life (IV administration) | 5 minutes (effective), 2.5 hours (elimination) |
Clearance | 2100 mL/min |
Metabolism | Primarily via monoamine oxidase A and B; major metabolite is meta-hydroxymandelic acid |
Phenylephrine is subject to extensive first-pass metabolism when administered orally, which significantly reduces its bioavailability. Intravenous administration bypasses this metabolic pathway, allowing for more immediate effects.
Efficacy in Nasal Congestion
A systematic review conducted on the efficacy of oral phenylephrine for nasal congestion indicated that it does not significantly outperform placebo. In trials involving doses ranging from 10 mg to 40 mg, results showed no substantial relief in nasal congestion symptoms compared to placebo groups .
Case Studies
A collection of case studies examining cardiovascular effects revealed mixed results regarding heart rate and blood pressure responses:
Study | Dose | Population | Result |
---|---|---|---|
Cohen et al. | 10—25 mg | Normotensive participants | ↑ HR with doses ≥10 mg; ↓ BP with doses ≥15 mg |
McLaurin et al. | 10 mg | Normotensive participants | Conflicting BP responses; ↑ HR in some |
Burton et al. | Overdose (up to 60 mg/day) | Healthy male | Significant ↑ BP; ↓ HR observed |
These studies highlight the potential cardiovascular risks associated with phenylephrine use, particularly at higher doses or in sensitive populations.
Safety Profile
Phenylephrine is generally well tolerated; however, it can cause side effects such as hypertension, reflex bradycardia, and headache. The incidence of adverse events tends to increase with dosage, with some patients experiencing mild to moderate side effects . In clinical settings, it is crucial to monitor patients for cardiovascular responses due to its vasoconstrictive properties.
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKOTKKHHYKARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627790 | |
Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-58-7, 17162-39-9 | |
Record name | 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Phenylephrine Bitartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?
A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include Phenylephrine Bitartrate (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.